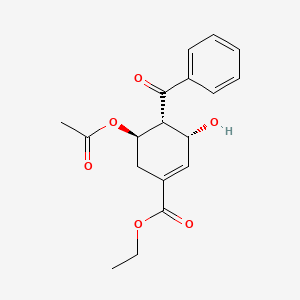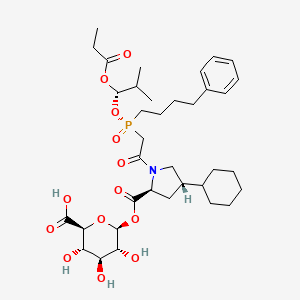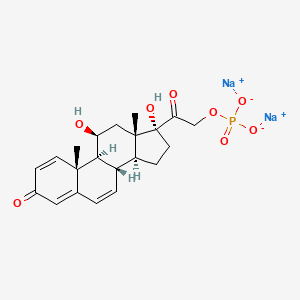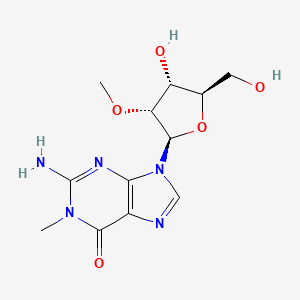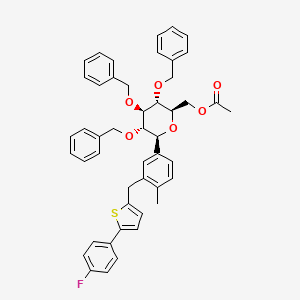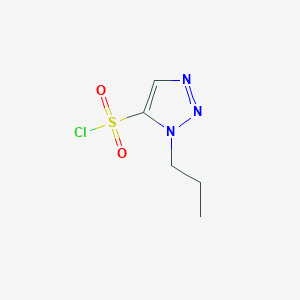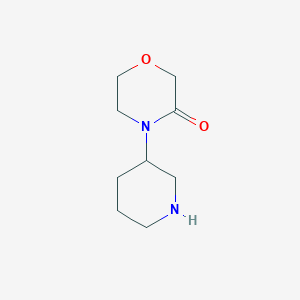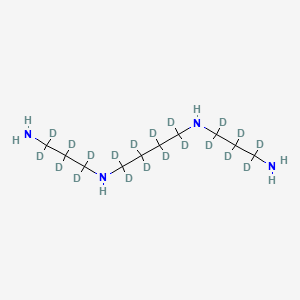
N,N'-Bis(3-aminopropyl-d6)-1,4-butane-d8-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(3-aminopropyl-d6)-1,4-butane-d8-diamine is a polyamine compound with the chemical formula C9H24N4. This molecule acts as a tetradentate ligand, meaning it can donate four pairs of electrons to a central metal ion to form a coordination complex. It is an isotopically labeled research compound, often used in various scientific studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-aminopropyl-d6)-1,4-butane-d8-diamine typically involves the reaction of deuterated 1,4-diaminobutane with deuterated 3-aminopropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(3-aminopropyl-d6)-1,4-butane-d8-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
N,N’-Bis(3-aminopropyl-d6)-1,4-butane-d8-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Employed in studies involving polyamine metabolism and function.
Medicine: Investigated for its potential role in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and polymers
Mecanismo De Acción
The mechanism of action of N,N’-Bis(3-aminopropyl-d6)-1,4-butane-d8-diamine involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can participate in various biochemical pathways and reactions. The compound’s molecular targets include enzymes involved in polyamine metabolism, which can affect cellular functions and processes .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(3-aminopropyl)-1,3-propanediamine: Similar structure but without deuterium labeling.
Norspermine: Another polyamine with a similar backbone structure.
Tripropylenetetramine: A related compound with a different arrangement of amino groups
Uniqueness
N,N’-Bis(3-aminopropyl-d6)-1,4-butane-d8-diamine is unique due to its isotopic labeling, which makes it particularly useful in research involving mass spectrometry and other analytical techniques. The deuterium atoms provide a distinct signature that can be easily detected and quantified .
Propiedades
Fórmula molecular |
C10H26N4 |
|---|---|
Peso molecular |
222.46 g/mol |
Nombre IUPAC |
N,N'-bis(3-amino-1,1,2,2,3,3-hexadeuteriopropyl)-1,1,2,2,3,3,4,4-octadeuteriobutane-1,4-diamine |
InChI |
InChI=1S/C10H26N4/c11-5-3-9-13-7-1-2-8-14-10-4-6-12/h13-14H,1-12H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2 |
Clave InChI |
PFNFFQXMRSDOHW-KHKAULECSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])NC([2H])([2H])C([2H])([2H])C([2H])([2H])N)C([2H])([2H])NC([2H])([2H])C([2H])([2H])C([2H])([2H])N |
SMILES canónico |
C(CCNCCCN)CNCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[(5R)-5,6,7,8-tetrahydroquinoxalin-5-yl]carbamate](/img/structure/B13856763.png)
![[(2R,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate](/img/structure/B13856774.png)
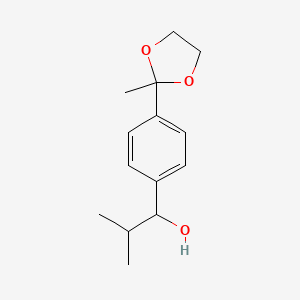

![2-[N-(carboxymethyl)-5-chloro-2-methylanilino]acetic acid](/img/structure/B13856782.png)
